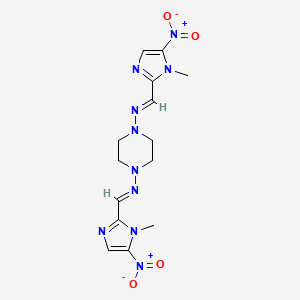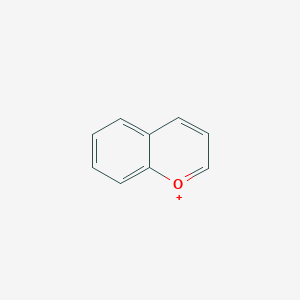
Chromenylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromenylium is a member of the class of chromenyliums that is chromene with a protonated oxygen.
Applications De Recherche Scientifique
Charge Transfer and Fluorescence Enhancement
Chromenylium-based fluorophores demonstrate significant potential in the field of charge transfer and fluorescence enhancement. A study revealed that chromenylium-based dyes interact with aniline, showing pH-dependent fluorescent responses. These interactions facilitate the evaluation of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes. Certain chromenylium-indole hybrid dyes exhibited fluorescence changes with varying acidity levels. The dyes emitted in the 675–850 nm range upon excitation at 650 nm, indicating their potential in optical applications and as pH sensors (Xiao et al., 2016).
Probing Biological and Chemical Entities
Chromenylium compounds have also been utilized as probes to detect various biological and chemical entities. For instance, a chromenylium-based fluorescent probe was developed for detecting sulfur dioxide (SO2) in living cells. This probe exhibited a remarkable fluorescence turn-on response and a large Stock shift, indicating its high selectivity and potential in biological and chemical sensing applications (Wu et al., 2018).
Sensing and Imaging Applications
Chromenylium-cyanine hybrid compounds have been synthesized for sensing and imaging purposes. These compounds have been used as chemosensors for detecting copper ions and as near-infrared fluorescent probes for real-time detection of biological entities such as Hg2+ ions in living cells. These applications highlight the versatility of chromenylium compounds in chemical sensing and biological imaging, providing real-time and sensitive detection capabilities (Karaoğlu, 2020), (Jiao et al., 2019).
Propriétés
Formule moléculaire |
C9H7O+ |
|---|---|
Poids moléculaire |
131.15 g/mol |
Nom IUPAC |
chromenylium |
InChI |
InChI=1S/C9H7O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/q+1 |
Clé InChI |
JPBGLQJDCUZXEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[O+]2 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=[O+]2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



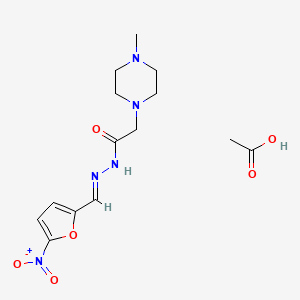
![N-[[(6Ar,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B1244606.png)
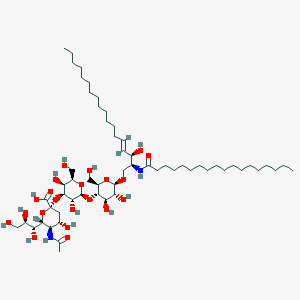
![tert-butyl N-[2-[4-[[1-[2-bromo-5-(pentanoylamino)phenyl]-3-ethyl-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate](/img/structure/B1244610.png)

![2-({(E)-[5-(4-fluoro-2-nitrophenyl)furan-2-yl]methylidene}amino)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B1244614.png)
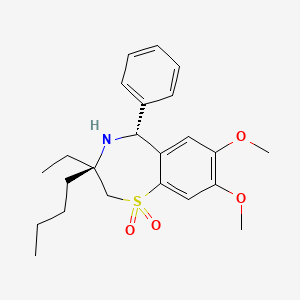


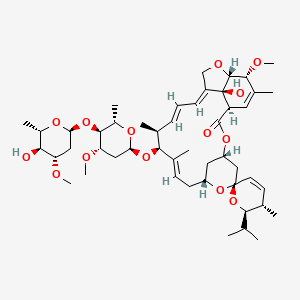
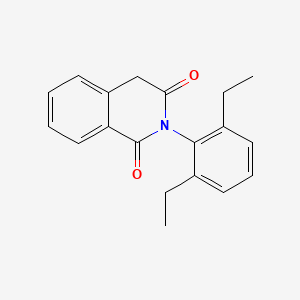
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
